molecular formula C12H15NO B8420879 2-Isopropyl-5-methoxyindole

2-Isopropyl-5-methoxyindole

Cat. No. B8420879
M. Wt: 189.25 g/mol
InChI Key: NWCQRINPYALBHU-UHFFFAOYSA-N
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Patent
US09023871B2

Procedure details

N-(t-Boc)-4-Methoxy-2-methylaniline (500 mg, 2.1 mmol) was dissolved in THF (10 mL) under an atmosphere of Ar (g). The solution was cooled to −40° C. over 10 minutes and sec-butyllithium (1.4 M in cyclohexane, 3.33 mL) was added slowly to maintain an internal temperature of <−25° C. After reaching 1 equivalent of sec-butyllithium (3.33 mL) the reaction mixture turned a bright yellow signifying the total deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. and a solution of N-Methoxy-N-methylisopropanamide (288 mg, 2.2 mmol) in THF (3 mL) was added over 5 minutes. The reaction mixture was warmed to −10° C. over 30 minutes. The mixture was partitioned between Et2O (50 mL) and 1N HCl (50 mL). The aqueous layer was extracted an additional two times with Et2O (25 mL). The Et2O was then washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to yield dark brown oil. The described reaction was performed 2 more times (3 total) times yielding crude ketone (2.2 g), which was taken directly to the next step. Crude intermediate (2.2 g) was dissolved in dichloromethane (20 mL) and trifluoroacetic acid (3 mL) was added to the reaction mixture and stirred at room temperature for 48 hours. Upon completion, the reaction mixture was added to a separatory funnel and washed with NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was dried over NaSO4 and concentrated in vacuo giving a crude black oil (1.5 g) which was purified with column chromatography to yield a yellow solid (340 mg, 28%): TLC Rf 0.48 in 20% EtOAc/hexanes. Melting point=68-71° C. 1H NMR (600 MHz, CDCl3) δ 7.83 (s, 1H), 7.23-7.21 (d, 1H, J=8.7 Hz), 7.05 (d, 1H, J=2.46 Hz), 6.81-6.79 (dd, 1H, J1=2.46 Hz, J2=8.64 Hz), 6.21-6.20 (m, 1H), 3.87 (s, 3H), 3.10-3.05 (m, 1H), 1.35-1.34 (d, 6H, J=6.9 Hz); 13C NMR (150 MHz, CDCl3) δ 154.0, 146.8, 130.7, 129.0, 110.95, 110.83, 102.0, 97.3, 55.9, 36.6, 27.7, 24.7, 23.3. Elemental analysis calculated for C12H15NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 75.95; H, 7.85; N, 7.17.
[Compound]
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Quantity
3.33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
288 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Crude intermediate
Quantity
2.2 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N:8](C)[C:9](=O)[CH2:10][CH3:11].F[C:15](F)(F)C(O)=O.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>ClCCl>[CH:1]([C:3]1[NH:8][C:9]2[C:22]([CH:4]=1)=[CH:21][C:25]([O:24][CH3:23])=[CH:11][CH:10]=2)([CH3:15])[CH3:2]

Inputs

Step One
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
3.33 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
3.33 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
288 mg
Type
reactant
Smiles
CON(C(CC)=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Crude intermediate
Quantity
2.2 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature of <−25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to −10° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O (50 mL) and 1N HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted an additional two times with Et2O (25 mL)
WASH
Type
WASH
Details
The Et2O was then washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield dark brown oil
CUSTOM
Type
CUSTOM
Details
The described reaction
CUSTOM
Type
CUSTOM
Details
yielding crude ketone (2.2 g), which
ADDITION
Type
ADDITION
Details
Upon completion, the reaction mixture was added to a separatory funnel
WASH
Type
WASH
Details
washed with NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a crude black oil (1.5 g) which
CUSTOM
Type
CUSTOM
Details
was purified with column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)C=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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